molecular formula C11H15N3O B14494569 Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- CAS No. 63346-75-8

Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl-

Cat. No.: B14494569
CAS No.: 63346-75-8
M. Wt: 205.26 g/mol
InChI Key: HFUSXPCDABUYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- is a compound that features a phenol group substituted with a 4,5-dihydro-1H-imidazol-2-yl group. This compound is part of a broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- typically involves the reaction of 4-cyanophenol with ethylenediamine under specific conditions . The reaction proceeds through the formation of an intermediate imidazoline, which is then further reacted to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different imidazoline derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- exerts its effects involves interactions with various molecular targets. The imidazole ring can interact with enzymes and receptors, influencing biological pathways. These interactions often involve hydrogen bonding and coordination with metal ions, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- is unique due to the presence of both the imidazole ring and the dimethyl-substituted phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

63346-75-8

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4-(4,5-dihydro-1H-imidazol-2-ylamino)-3,5-dimethylphenol

InChI

InChI=1S/C11H15N3O/c1-7-5-9(15)6-8(2)10(7)14-11-12-3-4-13-11/h5-6,15H,3-4H2,1-2H3,(H2,12,13,14)

InChI Key

HFUSXPCDABUYDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC2=NCCN2)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.